4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a cyano group, a tetrahydroisoquinoline moiety, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach involves the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives through multicomponent reactions, which can include the isomerization of iminium intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale multicomponent reactions, utilizing transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods are efficient and environmentally friendly, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the tetrahydroisoquinoline moiety, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and oxazole-containing molecules. Examples include:
- 1,2,3,4-tetrahydroisoquinoline derivatives with different substituents.
- Oxazole derivatives with various functional groups.
Uniqueness
What sets 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 4-[4-cyano-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.52 g/mol
- IUPAC Name : this compound
This structure includes a sulfonamide group which is known to exhibit various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
Antibacterial Activity
Research indicates that compounds with a benzenesulfonamide moiety often display antibacterial properties. The proposed mechanism involves the inhibition of bacterial metabolic pathways, potentially disrupting cell wall synthesis or protein synthesis pathways.
Neuropharmacological Effects
Given the presence of the tetrahydroisoquinoline structure, which is known for its neuroactive properties, this compound may also interact with neurotransmitter receptors. Preliminary studies suggest it could act as a modulator of dopamine and serotonin pathways .
Biological Activity Data
A summary of biological activities noted in various studies is presented in the following table:
Activity Type | Observed Effect | Reference |
---|---|---|
Antibacterial | Inhibition of Gram-positive bacteria | |
Neurotransmitter Modulation | Potential D3 receptor antagonist | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same class:
- Antimicrobial Studies : A study on related sulfonamide derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains can enhance efficacy.
- Neuropharmacological Research : A compound with a similar structure was found to selectively inhibit D3 dopamine receptors, indicating potential applications in treating disorders like schizophrenia and addiction .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induce apoptosis in various cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-27(4-2)31(28,29)20-11-9-18(10-12-20)22-25-21(15-24)23(30-22)26-14-13-17-7-5-6-8-19(17)16-26/h5-12H,3-4,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNFNGHMTXGURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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